1-methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
1-Methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine ring substituted with a methanesulfonyl group at position 1 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 1,3-thiazol-2-yl heterocycle, a structural feature associated with diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
1-methylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S2/c1-18(15,16)13-5-2-8(3-6-13)9(14)12-10-11-4-7-17-10/h4,7-8H,2-3,5-6H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUBPKWYZIZDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with thiazole compounds. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Coupling with Piperidine: The thiazole derivative is then coupled with a piperidine-4-carboxamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted methanesulfonyl derivatives.
Scientific Research Applications
1-methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates the activity of enzymes like cyclooxygenase (COX) and inhibits the growth of microbial cells by interfering with their metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives
Key Observations :
- Sulfonyl Group Impact : The methanesulfonyl group in the target compound is less sterically hindered compared to aromatic sulfonyl groups (e.g., 4-methoxy-3-methylphenylsulfonyl in ). This may enhance metabolic stability but reduce target specificity compared to bulkier analogs .
- Amide Substituent: The 1,3-thiazol-2-yl moiety distinguishes the target compound from others with alkyl or aryl substituents (e.g., 4-fluorobenzyl in ). Thiazole rings are known to improve solubility and participate in hydrogen bonding with biological targets.
- Biological Activity : Piperidine-4-carboxamides with aromatic sulfonyl groups (e.g., ) are often designed for dual sEH/PPAR modulation, while those with hydrophobic substituents (e.g., naphthyl in ) show stronger antiviral activity.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties of Selected Compounds
Notes:
- The 1,3-thiazol-2-yl group may confer stronger hydrogen-bonding capacity compared to alkylamide substituents, enhancing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
